Cas no 1807113-28-5 (4-(Difluoromethyl)-2-hydroxy-5-iodopyridine-3-acetonitrile)

4-(Difluoromethyl)-2-hydroxy-5-iodopyridine-3-acetonitrile is a halogenated pyridine derivative with a difluoromethyl and hydroxyl substitution pattern, offering unique reactivity in synthetic chemistry. The presence of both iodine and difluoromethyl groups enhances its utility as a versatile intermediate for cross-coupling reactions and fluorinated compound synthesis. The hydroxyl group provides a handle for further functionalization, while the nitrile moiety increases reactivity in nucleophilic addition or cyclization reactions. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural features enable the development of bioactive molecules with improved metabolic stability and binding properties. Its high purity and well-defined structure ensure reproducibility in complex synthetic pathways.
4-(Difluoromethyl)-2-hydroxy-5-iodopyridine-3-acetonitrile structure
1807113-28-5 structure
商品名:4-(Difluoromethyl)-2-hydroxy-5-iodopyridine-3-acetonitrile
CAS番号:1807113-28-5
MF:C8H5F2IN2O
メガワット:310.039380788803
CID:4887149

4-(Difluoromethyl)-2-hydroxy-5-iodopyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

    • 4-(Difluoromethyl)-2-hydroxy-5-iodopyridine-3-acetonitrile
    • インチ: 1S/C8H5F2IN2O/c9-7(10)6-4(1-2-12)8(14)13-3-5(6)11/h3,7H,1H2,(H,13,14)
    • InChIKey: AETJMSYBZPSSBS-UHFFFAOYSA-N
    • ほほえんだ: IC1=CNC(C(CC#N)=C1C(F)F)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 378
  • トポロジー分子極性表面積: 52.9
  • 疎水性パラメータ計算基準値(XlogP): 0.2

4-(Difluoromethyl)-2-hydroxy-5-iodopyridine-3-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029030037-250mg
4-(Difluoromethyl)-2-hydroxy-5-iodopyridine-3-acetonitrile
1807113-28-5 95%
250mg
$1,009.40 2022-03-31
Alichem
A029030037-500mg
4-(Difluoromethyl)-2-hydroxy-5-iodopyridine-3-acetonitrile
1807113-28-5 95%
500mg
$1,701.85 2022-03-31
Alichem
A029030037-1g
4-(Difluoromethyl)-2-hydroxy-5-iodopyridine-3-acetonitrile
1807113-28-5 95%
1g
$3,126.60 2022-03-31

4-(Difluoromethyl)-2-hydroxy-5-iodopyridine-3-acetonitrile 関連文献

4-(Difluoromethyl)-2-hydroxy-5-iodopyridine-3-acetonitrileに関する追加情報

Recent Advances in the Study of 4-(Difluoromethyl)-2-hydroxy-5-iodopyridine-3-acetonitrile (CAS: 1807113-28-5)

4-(Difluoromethyl)-2-hydroxy-5-iodopyridine-3-acetonitrile (CAS: 1807113-28-5) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its unique structural features, including the difluoromethyl and iodo substituents, make it a promising candidate for the development of novel therapeutic agents. Recent studies have focused on its potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and bioactive molecules.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 4-(Difluoromethyl)-2-hydroxy-5-iodopyridine-3-acetonitrile as a key intermediate for the development of kinase inhibitors. The researchers demonstrated that this compound exhibits excellent reactivity in cross-coupling reactions, enabling the efficient construction of diverse pyridine-based scaffolds. The study highlighted its potential in targeting protein kinases involved in cancer and inflammatory diseases.

Another significant advancement was reported in a 2024 ACS Chemical Biology paper, which investigated the compound's role in modulating enzyme activity. The researchers found that 4-(Difluoromethyl)-2-hydroxy-5-iodopyridine-3-acetonitrile can act as a selective inhibitor for certain metalloenzymes, offering new avenues for drug discovery. The study utilized X-ray crystallography to elucidate the binding mode of the compound, providing valuable insights for structure-based drug design.

In addition to its pharmacological potential, recent research has also explored the compound's utility in chemical biology. A 2023 Nature Communications article described its use as a versatile building block for the synthesis of fluorescent probes. These probes were employed to study cellular processes, demonstrating the compound's broad applicability beyond traditional drug development.

The safety and pharmacokinetic properties of 4-(Difluoromethyl)-2-hydroxy-5-iodopyridine-3-acetonitrile were investigated in a preclinical study published in Drug Metabolism and Disposition. The results indicated favorable metabolic stability and low toxicity, supporting its further development as a pharmaceutical intermediate. However, the study also noted the need for additional optimization to improve bioavailability.

Looking ahead, researchers are optimistic about the potential of 4-(Difluoromethyl)-2-hydroxy-5-iodopyridine-3-acetonitrile to contribute to the discovery of new therapeutic agents. Its unique chemical properties and demonstrated biological activities make it a valuable tool for both academic and industrial research. Future studies are expected to focus on expanding its applications and addressing current limitations, such as solubility and in vivo stability.

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